2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid is an organic compound with a complex structure that includes amino, hydroxy, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common approach is the nitration of a methoxy-substituted phenol, followed by amino acid formation through a series of reactions involving protection and deprotection steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent amino acid synthesis under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the amino, hydroxy, or nitro groups.
Scientific Research Applications
2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-hydroxy-3-methoxyphenyl)acetic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Amino-2-(2-hydroxy-5-nitrophenyl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
2-Amino-2-(3-methoxy-5-nitrophenyl)acetic acid: The position of the hydroxy group is different, which can influence its chemical properties and reactivity.
Uniqueness
The unique combination of amino, hydroxy, methoxy, and nitro groups in 2-Amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
2-amino-2-(2-hydroxy-3-methoxy-5-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c1-17-6-3-4(11(15)16)2-5(8(6)12)7(10)9(13)14/h2-3,7,12H,10H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPMRTURZYZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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